(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-N-(4-((1-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-2-oxo-6,9,12-trioxa-3-azatetradecan-14-yl)carbamoyl)-2-methoxyphenyl)-4-cyano-
Description
This compound is a structurally complex molecule featuring multiple pharmacophoric elements:
- Chloro- and fluorophenyl substituents: These aromatic groups enhance lipophilicity and may influence receptor binding via halogen bonding or π-π interactions.
- Trioxa-azatetradecan chain: A polyethylene glycol (PEG)-like linker that improves solubility and pharmacokinetic properties.
Properties
Molecular Formula |
C58H62Cl3F2N9O7S |
|---|---|
Molecular Weight |
1173.6 g/mol |
IUPAC Name |
3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-N-[4-[2-[2-[2-[2-[[2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-methoxyphenyl]-4-cyano-5-(2,2-dimethylpropyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C58H62Cl3F2N9O7S/c1-32-33(2)80-56-48(32)51(35-11-14-37(59)15-12-35)67-44(53-71-70-34(3)72(53)56)29-47(73)65-19-21-77-23-25-79-26-24-78-22-20-66-54(74)36-13-18-43(45(27-36)76-7)68-55(75)52-49(39-9-8-10-41(61)50(39)63)58(31-64,46(69-52)30-57(4,5)6)40-17-16-38(60)28-42(40)62/h8-18,27-28,44,46,49,52,69H,19-26,29-30H2,1-7H3,(H,65,73)(H,66,74)(H,68,75) |
InChI Key |
IPNTVOAQOGRLQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCCNC(=O)C4=CC(=C(C=C4)NC(=O)C5C(C(C(N5)CC(C)(C)C)(C#N)C6=C(C=C(C=C6)Cl)F)C7=C(C(=CC=C7)Cl)F)OC)C8=CC=C(C=C8)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the core structure and the introduction of various functional groups. Typical synthetic routes may include:
Formation of the Core Structure: This could involve cyclization reactions to form the thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine core.
Functional Group Introduction:
Coupling Reactions: The final steps may involve coupling reactions to attach the various phenyl groups to the core structure.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions would be optimized for each step.
Use of Catalysts: Catalysts may be employed to increase the efficiency of certain reactions.
Purification Techniques: Advanced purification techniques such as chromatography and crystallization would be used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation and Reduction: The presence of multiple functional groups allows for selective oxidation and reduction reactions.
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules or polymers.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biology, the compound might be studied for its potential biological activity, such as binding to specific proteins or enzymes.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry
In industry, the compound might be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it might bind to a particular enzyme or receptor, inhibiting its activity and leading to a therapeutic effect. The pathways involved could include signal transduction pathways or metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The evidence highlights compounds with overlapping structural motifs:
Pharmacokinetic and Physicochemical Properties
- Lipophilicity: The dual chloro/fluorophenyl groups and cyanophenyl substituent suggest higher logP values compared to non-halogenated analogues (e.g., flavonoids in ), enhancing membrane permeability but risking metabolic instability .
- Solubility : The trioxa-azatetradecan linker likely improves aqueous solubility relative to fully hydrocarbon-linked compounds (e.g., Compound 17 in ) .
- Metabolic Stability: The cyanophenyl group may reduce oxidative metabolism compared to hydroxylated analogues (e.g., 5-hydroxy-flavones in ), which form intramolecular hydrogen bonds that alter clearance rates .
Research Findings and Limitations
- Synthesis Challenges: The compound’s complexity (e.g., stereochemistry, multiple halogenations) makes synthesis more demanding than simpler triazole derivatives () or flavonoid glycosides () .
- Biological Data Gaps: No direct in vivo or in vitro data are provided in the evidence, limiting mechanistic insights.
- QSAR Predictions: suggests van der Waals descriptors could predict its binding affinity, but topological differences from congeneric compounds (e.g., flavonoids) may limit extrapolation .
Biological Activity
The compound (2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-N-(4-((1-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-2-oxo-6,9,12-trioxa-3-azatetradecan-14-yl)carbamoyl)-2-methoxyphenyl)-4-cyano-, also known by its CAS number 1219086-89-1, is a complex organic molecule with potential therapeutic applications. Its intricate structure suggests a multifaceted mechanism of action that warrants detailed exploration of its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H22Cl2F2N2O2 |
| Molecular Weight | 467.34 Da |
| LogP | 3.52 |
| Polar Surface Area (Ų) | 73 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 2 |
| Rotatable Bonds | 5 |
The biological activity of this compound is primarily linked to its interaction with various biological targets. The presence of multiple halogenated phenyl groups and a thieno-triazole moiety suggests potential activity in modulating enzyme functions and receptor interactions. Preliminary studies indicate that the compound may exhibit anti-inflammatory and antioxidant properties.
Antioxidant Activity
Research has shown that similar compounds with structural features akin to those of (2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl) derivatives demonstrate significant antioxidant activity. For instance:
- DPPH Radical Scavenging : Compounds with similar structures have been evaluated using the DPPH assay and exhibited high scavenging abilities (up to 88.6% in some cases) .
Enzyme Inhibition
The compound's structural attributes suggest it may inhibit specific enzymes involved in lipid metabolism and inflammatory pathways. For example:
- Phospholipase A2 (PLA2) : Inhibition studies on related compounds have indicated potential for PLA2 inhibition which correlates with reduced phospholipidosis risk in drug development .
Case Studies and Research Findings
- Study on Antioxidant Properties :
- Inhibition of Enzymatic Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
